1,5-Cyclooctadiene

Beschreibung

Significance of 1,5-Cyclooctadiene as a Cyclic Diene in Contemporary Chemistry

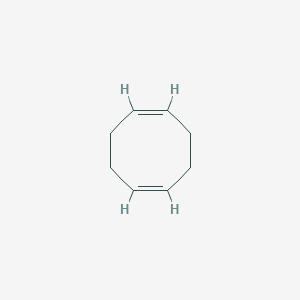

This compound (COD), a cyclic hydrocarbon with the chemical formula C8H12, is a prominent and versatile molecule in modern chemistry. wikipedia.orgchemeurope.com Its structure, consisting of an eight-membered ring with two double bonds, makes it a valuable precursor for a variety of organic compounds and a widely used ligand in organometallic chemistry. wikipedia.orgmendelchemicals.com The cis,cis isomer is the most common and is generally what is referred to as this compound. wikipedia.org The significance of COD stems from its unique combination of reactivity, flexibility, and its role as a chelating agent for transition metals. wikipedia.orgchemeurope.com

The market for this compound has seen significant growth, driven by its increasing application in the production of specialty chemicals and polymers. marketresearchfuture.com Projections indicate continued expansion, with the market size expected to grow from over $200 million in 2019 to nearly $580.39 million by 2034. marketresearchfuture.comgminsights.com This growth is largely attributed to its use in diverse sectors such as automotive, electronics, pharmaceuticals, and construction. marketresearchfuture.comcognitivemarketresearch.com

Overview of Research Trajectories Involving this compound

Current research involving this compound is multifaceted, exploring its utility in several key areas:

Organometallic Chemistry: A primary focus of research is on COD as a ligand. It readily binds to low-valent metals through both of its alkene groups, forming stable metal-COD complexes. wikipedia.orgchemeurope.com These complexes are often more robust than those formed with simpler alkenes like ethylene, a phenomenon attributed to the chelate effect. wikipedia.orgchemeurope.com Researchers are actively developing new metal-COD complexes as catalysts for a range of chemical transformations, including hydrogenation, hydroformylation, and metathesis reactions. ontosight.ai

Polymer Chemistry: Ring-opening metathesis polymerization (ROMP) of COD and its derivatives is a significant area of investigation. princeton.edursc.org This process yields polyalkenamers, which are polymers with double bonds in their backbone. rsc.org These materials have potential applications as high-performance lubricants and can be hydrogenated to produce materials similar to high-density polyethylene. princeton.edursc.org

Organic Synthesis: this compound serves as a versatile starting material for the synthesis of other cyclic compounds. mendelchemicals.com Its double bonds can undergo various reactions, such as electrophilic additions and cycloadditions, allowing for the construction of complex molecular architectures. ontosight.ai For instance, it is a precursor in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals. mendelchemicals.com The highly strained trans,trans isomer of this compound, first synthesized in 1969, is of particular interest in click chemistry due to its rapid reaction rates. wikipedia.orgresearchgate.netrsc.org

Materials Science: Research is also directed towards the use of this compound in the development of new materials. For example, it has been used as a precursor for the chemical vapor deposition of thin ruthenium films. researchgate.net

Scope and Contributions of the Academic Literature on this compound

The academic literature on this compound is extensive, reflecting its broad importance in chemistry. Numerous publications detail its synthesis, reactivity, and applications. The journal Inorganic Syntheses has published extensive work on COD complexes. chemeurope.com Research articles and reviews cover topics ranging from the fundamental coordination chemistry of COD with various metals to its use in complex catalytic cycles and the synthesis of advanced polymeric materials. chemeurope.comprinceton.edursc.org The literature also includes detailed studies on the properties of COD and its derivatives, providing a solid foundation for further research and development.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C8H12 | wikipedia.orgchemeurope.com |

| Molar Mass | 108.18 g/mol | chemeurope.com |

| Appearance | Colorless liquid | wikipedia.orgchemeurope.com |

| Density | 0.882 g/mL at 25 °C | chemeurope.comchemicalbook.com |

| Melting Point | -69.5 °C to -69 °C | chemeurope.comchemicalbook.comnih.gov |

| Boiling Point | 151 °C | chemeurope.comchemicalbook.comnih.gov |

| Solubility in water | Insoluble | nih.gov |

| Refractive Index | 1.4095 at 25 °C | nih.gov |

| Vapor Density | 3.66 (air = 1) | nih.gov |

| Vapor Pressure | 4.95 mmHg | nih.gov |

Eigenschaften

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,7-8H,3-6H2/b2-1-,8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXHVRARDIDEHS-QGTKBVGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C=C\CC/C=C\C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26353-15-1 | |

| Record name | 1,5-Cyclooctadiene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26353-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless Liquid; [MSDSonline] | |

| Record name | 1,5-Cyclooctadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Cyclooctadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

150.8 °C @ 757 MM HG | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

95 °F, 95 °F. | |

| Record name | 1,5-Cyclooctadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN BENZENE, CARBON TETRACHLORIDE | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8818 @ 25 °C/4 °C | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.66 (AIR= 1) | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.95 [mmHg], 0.50 PSI ABSOLUTE @ 100 °F | |

| Record name | 1,5-Cyclooctadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

111-78-4, 17612-50-9, 1552-12-1, 12266-72-7 | |

| Record name | 1,5-Cyclooctadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Cyclooctadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Cyclooctadiene, (E,E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017612509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Cyclooctadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cycloocta-1,5-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z,Z)-cycloocta-1,5-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(1,2,5,6-η)-cycloocta-1,5-diene]diiodoplatinum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E1VVD385Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-70 TO -69 °C | |

| Record name | 1,5-CYCLOOCTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Coordination Chemistry of 1,5-cyclooctadiene As a Ligand

Fundamental Principles of 1,5-Cyclooctadiene Coordination

The coordination of this compound to metal centers is governed by specific electronic and structural principles that dictate the stability and reactivity of the resulting complexes.

This compound typically binds to low-valent metal centers through both of its alkene groups. wikipedia.org This mode of bonding is described as bidentate, meaning the ligand attaches to the metal at two points. Each double bond coordinates to the metal in a side-on fashion, known as η² (eta-squared) coordination. Consequently, the entire COD molecule, binding through both double bonds, is often designated as an η⁴ (eta-four) ligand. researchgate.netresearchgate.net This bis(η²) coordination involves the donation of electron density from the π-orbitals of the alkenes to the vacant d-orbitals of the metal center. This interaction is a key feature of many metal-olefin complexes. iupac.org In complexes such as Bis(this compound)nickel(0), the two COD ligands are bound to a tetrahedral nickel(0) center. wikipedia.org

The stability of metal-COD complexes is significantly enhanced by the chelate effect. chemeurope.comwikipedia.org The chelate effect describes the increased stability of a complex containing a multidentate ligand (like COD) compared to a complex with analogous monodentate ligands. When the bidentate COD ligand binds to a metal, it forms a stable ring structure. The dissociation of one of the double bonds from the metal does not lead to the immediate diffusion of the ligand away from the complex, making the reformation of the metal-alkene bond highly probable.

This entropic favorability results in metal-COD complexes being considerably more robust than related complexes containing simple mono-olefins, such as ethylene. wikipedia.orgacs.org This enhanced stability allows for the isolation of many metal-COD complexes, which can then be used as reliable starting materials in subsequent reactions. wikipedia.org

Bidentate η² Coordination to Metal Centers

Synthesis and Characterization of Metal-1,5-Cyclooctadiene Complexes

The unique coordinating properties of COD have led to the development of synthetic routes to various metal-COD complexes, which are widely used as precursors in catalysis and synthesis.

Complexes with the general formula M(COD)₂ (where M is Nickel, Palladium, or Platinum) are particularly important in organometallic chemistry. chemeurope.com These compounds, especially Ni(COD)₂, are common sources of the zerovalent metal, Ni(0), for chemical synthesis. wikipedia.orgresearchgate.net They are attractive as starting materials because they are stable enough to be isolated and handled, yet the COD ligands can be readily displaced by other ligands, such as phosphines, isocyanides, or bipyridine. wikipedia.orgwikipedia.org

Table 1: Selected M(COD)₂ Complexes and Their Properties

| Compound Name | Formula | Molar Mass ( g/mol ) | Appearance |

| Bis(this compound)nickel(0) | Ni(C₈H₁₂)₂ | 275.06 | Yellow solid |

| Bis(this compound)platinum(0) | Pt(C₈H₁₂)₂ | 411.45 | Colorless solid |

| Bis(this compound)palladium(0) | Pd(C₈H₁₂)₂ | 322.78 | White to off-white solid |

Note: Data sourced from various chemical suppliers and literature.

The most common laboratory synthesis of Bis(this compound)nickel(0), Ni(COD)₂, involves the reduction of an anhydrous nickel(II) salt in the presence of the COD ligand. chemeurope.comwikipedia.org A standard procedure utilizes the reduction of nickel(II) acetylacetonate with an organoaluminum reagent like triethylaluminium. chemeurope.comgoogle.com

Reaction Scheme for Ni(COD)₂ Synthesis: Ni(acac)₂ + 2 COD + 2 Al(C₂H₅)₃ → Ni(COD)₂ + 2 acacAl(C₂H₅)₂ + C₂H₄ + C₂H₆ wikipedia.org

This method is widely adopted for its efficiency. researchgate.net Alternative, more recent methods have been developed to avoid the use of pyrophoric reagents like triethylaluminium, offering safer and faster preparations. researchgate.netacs.org

The synthesis of the platinum analogue, Pt(COD)₂, follows a more complex, multi-step route. It can be prepared from PtCl₂(COD) via a process involving dilithium cyclooctatetraene. chemeurope.comwikipedia.org

Reaction Scheme for Pt(COD)₂ Synthesis: Li₂C₈H₈ + PtCl₂(COD) + 3 C₇H₁₀ → [Pt(C₇H₁₀)₃] + 2 LiCl + C₈H₈ + C₈H₁₂ [Pt(C₇H₁₀)₃] + 2 COD → Pt(COD)₂ + 3 C₇H₁₀ chemeurope.com

A defining characteristic of M(COD)₂ complexes is the lability of the COD ligands, which allows them to be easily substituted by other ligands. wikipedia.org This reactivity makes them excellent precursors for generating a wide array of other zerovalent metal complexes. chemeurope.comresearchgate.net

For instance, Ni(COD)₂ readily reacts with four equivalents of carbon monoxide to produce tetracarbonylnickel(0), Ni(CO)₄. This in-situ generation is advantageous as it avoids the handling of the highly toxic Ni(CO)₄ directly. chemeurope.com

Ligand Exchange with Carbon Monoxide: Ni(COD)₂ + 4 CO(g) ⇌ Ni(CO)₄ + 2 COD chemeurope.com

Similarly, the COD ligands can be displaced by phosphine ligands, bipyridine, and isocyanides to form complexes like Ni(cod)(PPh₃)₂, Ni(cod)(bpy), and Ni(t-BuNC)₄, respectively. wikipedia.orgnichia.co.jp Kinetic studies of the ligand exchange reaction between Ni(COD)₂ and 2,2'-bipyridine (bpy) have shown that the reaction mechanism can be influenced by the solvent and the concentration of free COD. oup.com In some cases, the exchange process is proposed to proceed through a 20-electron intermediate. oup.com The displacement of COD from cationic rhodium complexes, such as [Rh(cod)₂]⁺, is also a key step in the in-situ generation of catalysts. nih.gov

Synthetic Pathways to Ni(COD)₂ and Related Complexes

Rhodium(I) and Iridium(I) this compound Complexes

The coordination chemistry of this compound (COD) with rhodium(I) and iridium(I) has led to the development of a range of important and versatile complexes. These complexes often serve as precursors and catalysts in a multitude of organic transformations.

Di-μ-chlorobis(this compound)iridium(I) and Rhodium(I) Complexes

Di-μ-chlorobis(this compound)iridium(I), often abbreviated as [Ir(COD)Cl]₂, and its rhodium analogue, [Rh(COD)Cl]₂, are widely utilized, air-stable precursors for the synthesis of other iridium and rhodium catalysts. wikipedia.orgwikipedia.org

Synthesis and Structure:

The synthesis of [Rh(COD)Cl]₂ typically involves the reaction of hydrated rhodium(III) chloride with an excess of this compound in an ethanol-water mixture, which is then refluxed. wikipedia.orgchemicalbook.com The rhodium(III) is reduced to rhodium(I) during this process. researchgate.net Similarly, [Ir(COD)Cl]₂ is prepared by heating hydrated iridium(III) chloride with this compound in an alcohol solvent, leading to the reduction of Ir(III) to Ir(I). wikipedia.orggoogle.com

Structurally, both complexes feature two square planar metal centers bridged by two chloride ligands. wikipedia.orgwikipedia.org In the solid state, spectroscopic analysis suggests that both the iridium and rhodium complexes possess D₂h symmetry. scirp.org However, density functional theory (DFT) calculations on single molecules in the vapor phase indicate that a D₂ structure is more stable by 5-6 kcal/mol. scirp.org A key structural difference between the two is the geometry of the M₂Cl₂ core. The Rh₂Cl₂ core in [Rh(COD)Cl]₂ is nearly planar, whereas the Ir₂Cl₂ core in [Ir(COD)Cl]₂ is significantly bent, with a dihedral angle of 86°. wikipedia.orgwikipedia.org

| Complex | Formula | Color | Molar Mass ( g/mol ) |

| Di-μ-chlorobis(this compound)rhodium(I) | C₁₆H₂₄Cl₂Rh₂ | Yellow-orange | 493.08 chemicalbook.com |

| Di-μ-chlorobis(this compound)iridium(I) | C₁₆H₂₄Cl₂Ir₂ | Orange-red | 671.70 nih.gov |

Reactivity and Applications:

These dimeric complexes are primarily used as sources of the "[M(COD)]⁺" cation (where M is Rh or Ir). wikipedia.org They react with a variety of Lewis bases, such as phosphines, to form monomeric adducts of the type [M(COD)(L)Cl]. wikipedia.org This reactivity is fundamental to their application in catalysis. For instance, the reaction with chiral phosphines yields chiral complexes that are effective for asymmetric hydrogenation reactions. wikipedia.org [Ir(COD)Cl]₂ is a precursor to Crabtree's catalyst, which is renowned for its utility in hydrogenation and hydrogen-transfer reactions. wikipedia.orgchemicalbook.com [Rh(COD)Cl]₂ is also employed in the synthesis of N-heterocyclic carbene (NHC) rhodium complexes and as a catalyst for hydroformylation and the dehydrogenation of amine-borane adducts. chemicalbook.com

Bis(this compound)rhodium(I) Trifluoromethanesulfonate in Organic Synthesis

Bis(this compound)rhodium(I) trifluoromethanesulfonate, [Rh(COD)₂]OTf, is another significant rhodium(I) complex with broad applications in organic synthesis. biosynth.com

Synthesis and Properties:

This complex is typically synthesized from a rhodium(III) precursor, such as rhodium(III) chloride hydrate, which reacts with this compound in the presence of trifluoromethanesulfonic acid. The resulting compound is a red-brown solid that is soluble in organic solvents like chloroform but insoluble in water. The triflate (OTf) counter-ion often enhances the solubility and reactivity of the complex compared to its chloride-containing counterparts.

| Property | Description |

| Chemical Formula | C₁₇H₂₄F₃O₃RhS cymitquimica.comalfa-chemistry.com |

| Appearance | Red-brown solid |

| Solubility | Soluble in organic solvents, insoluble in water |

| Key Application | Catalyst in organic synthesis biosynth.com |

Applications in Organic Synthesis:

[Rh(COD)₂]OTf is a versatile catalyst used in a variety of organic reactions. Its applications include:

Hydrogenation: It serves as a catalyst for the hydrogenation of alkenes and alkynes.

Isomerization: It can facilitate the isomerization of olefins.

Reductive Coupling: The complex catalyzes the reductive coupling of vinyl ketones to N-sulfonylimines.

Asymmetric Synthesis: It is employed in asymmetric synthesis to produce chiral compounds.

Polymerization: It acts as a catalyst in polymerization reactions.

Chiral N-Heterocyclic Carbene (NHC) Rhodium-1,5-Cyclooctadiene Complexes

N-heterocyclic carbenes (NHCs) have emerged as a prominent class of ligands in transition-metal catalysis. researchgate.netresearchgate.net Chiral NHC rhodium-COD complexes, in particular, have shown great promise in asymmetric catalysis. researchgate.netresearchgate.net

Synthesis:

These complexes, with the general formula [RhX(COD)(NHC)] (where X is a halogen), are typically prepared through two main routes. researchgate.netmdpi.com One common method involves the reaction of an azolium salt, the precursor to the NHC ligand, with a rhodium precursor like [Rh(OH)(COD)]₂. researchgate.netmdpi.com The hydroxide group in the rhodium dimer acts as an internal base to deprotonate the azolium salt, facilitating the formation of the NHC complex. researchgate.netmdpi.com Another route involves the use of silver NHC complexes as transmetalation agents to transfer the NHC ligand to the rhodium center. figshare.com

Applications in Asymmetric Catalysis:

Chiral NHC-Rh-COD complexes have been successfully employed as catalysts in a range of enantioselective transformations. researchgate.netresearchgate.net For example, they have been used in the asymmetric hydrosilylation of prochiral ketones, where the choice of solvent, substrate, silane, and catalyst enantiomer influences the catalytic activity and the enantioselectivity of the resulting alcohol. znaturforsch.com They have also been investigated in the asymmetric addition of organoboronic acids to aldehydes. researchgate.netmdpi.com For instance, the reaction of 2-naphthaldehyde with phenylboronic acid catalyzed by a chiral [RhCl(COD)(NHC)] complex has been shown to produce the corresponding alcohol in good yield, highlighting the effectiveness of these catalysts. mdpi.com

Complexes with Other Transition Metals (Mo, Ru, Fe, Cu, Ag)

This compound forms stable complexes with a variety of other transition metals beyond rhodium and iridium. wikipedia.org These complexes are often synthesized by reacting the corresponding metal salt with this compound. core.ac.uk The stability of these complexes is largely due to the chelate effect of the bidentate COD ligand. wikipedia.org

Molybdenum (Mo): Molybdenum complexes of this compound have been synthesized and studied. core.ac.uk

Ruthenium (Ru): Ruthenium can form complexes with this compound. For example, attempts to prepare a Ru(II) complex with a silylated cyclooctadiene resulted in the formation of a complex with the desilylated COD ligand. core.ac.uk Mercury can also bridge ruthenium clusters, as seen in compounds like [HgRu₆(CO)₂₂]²⁻. mdpi.com

Iron (Fe): Iron forms complexes with this compound. core.ac.uk

Copper (Cu): Copper(I) is known to form complexes with this compound, although some, like those with silylated COD, can be unstable. core.ac.uk

Silver (Ag): Silver(I) readily forms complexes with this compound. The complex with 1-trimethylsilyl-1,5-cyclooctadiene has been prepared, though it is somewhat unstable. core.ac.uk

Cationic Indenylnickel Complexes Bearing this compound Ligands

Cationic indenylnickel complexes that incorporate a this compound ligand have been synthesized and characterized. researchgate.netresearchgate.net These complexes are typically prepared by reacting a bis(indenyl)nickel compound with one equivalent of this compound in the presence of an acid like HBF₄ at low temperatures. researchgate.netresearchgate.net This method yields the corresponding cationic [Ni(η⁵-indenyl)(η⁴-COD)]⁺ complexes in high yields. researchgate.netresearchgate.net

In the solid state, these complexes exhibit a slightly distorted pseudo-square-planar geometry around the nickel center. researchgate.netresearchgate.net In solution, ¹H NMR studies reveal a fluxional process involving the this compound ligand. researchgate.netresearchgate.net

Structural Dynamics and Ligand Fluxionality in this compound Metal Complexes

Metal complexes containing this compound often exhibit dynamic behavior in solution, a phenomenon known as fluxionality. researchgate.netresearchgate.net This involves the interconversion between different conformations or isomers on the NMR timescale.

In the case of cationic indenylnickel complexes with a COD ligand, ¹H NMR spectra show evidence of a fluxional process. researchgate.netresearchgate.net DFT calculations have been used to investigate this process and have excluded the possibility of η⁵-indenyl rotation, suggesting the fluxionality is due to the movement of the COD ligand. researchgate.netresearchgate.net

Similar dynamic processes are observed in other COD complexes. For instance, five-coordinate rhodium(III) and iridium(III) pincer complexes are markedly fluxional in solution. acs.org Dinuclear rhodium(I) complexes with bridging formamidinato ligands and a COD ligand also exhibit a dynamic interconversion between two enantiomers in solution, as revealed by variable temperature NMR studies. researchgate.net In some platinum(II) complexes, fluxional behavior is attributed to rearrangements that may involve the partial splitting of the COD ligand. mdpi.com The study of these dynamic processes is crucial for understanding the reactivity and mechanisms of these catalytic systems.

Catalytic Applications of 1,5-cyclooctadiene and Its Metal Complexes

Homogeneous Catalysis Mediated by 1,5-Cyclooctadiene Complexes

Complexes of this compound are pivotal in homogeneous catalysis, where the catalyst and reactants exist in the same phase. These complexes are known to catalyze a range of organic transformations with high efficiency and selectivity.

Hydrogenation Reactions

Hydrogenation, the addition of hydrogen across double or triple bonds, is a fundamental process in organic synthesis. This compound complexes of various transition metals have proven to be effective catalysts in these reactions.

The selective hydrogenation of this compound (COD) to cyclooctene (COE) is a reaction of significant industrial interest. google.com The challenge lies in preventing the further hydrogenation of COE to cyclooctane (COA). researchgate.net Various catalytic systems have been developed to achieve high selectivity for COE.

Palladium-based catalysts are commonly employed for this transformation. google.comgoogle.com For instance, a palladium catalyst supported on a mesoporous siliceous material, Pd-TUD-1, demonstrated over 95% conversion of COD with a selectivity for COE greater than 90% at 80°C in solvent-free conditions. researchgate.net Similarly, rhodium nanoparticle catalysts stabilized by ionic liquids have shown high efficiency, achieving 99% conversion of COD and 90% selectivity for COE. researchgate.netcjcatal.com These catalysts can also be recycled multiple times without a significant loss in activity or selectivity. cjcatal.com

A novel approach involves using a solid catalyst with an ionic liquid layer (SCILL). A commercial nickel catalyst coated with an ionic liquid significantly enhanced the maximum yield of COE from 40% to 70%. researchgate.net The ionic liquid layer is believed to hinder the contact of the intermediate COE with the catalyst surface, thus preventing its further hydrogenation. researchgate.net

| Catalyst System | Conversion of 1,5-COD | Selectivity for COE | Reference |

| Pd-TUD-1 | >95% | >90% | researchgate.net |

| Rh nanoparticles in ionic liquid | 99% | 90% | researchgate.netcjcatal.com |

| Ni catalyst with ionic liquid layer | - | Yield enhanced from 40% to 70% | researchgate.net |

Iridium and rhodium clusters have emerged as highly effective catalyst precursors for hydrogenation reactions. Iridium(I) and rhodium(I) complexes with COD are often used in these catalytic systems. researchgate.netnih.govacs.org Crabtree's catalyst, an iridium complex containing this compound, is a well-known example of a highly active hydrogenation catalyst. ontosight.ai

Iridium cluster complexes, such as [Ir₄(CO)₁₂], have demonstrated high activity and selectivity in the hydrogenation of this compound. researchgate.net These clusters can achieve high turnover numbers while suppressing the complete hydrogenation to cyclooctane. researchgate.net The proposed mechanism involves an "anchor-type" interaction where one double bond of the COD molecule binds to the iridium cluster, activating the other double bond for hydrogenation or isomerization. researchgate.net

Rhodium clusters, like [RhCl(COD)]₂, are also utilized in hydrogenation catalysis. nih.gov The catalytic activity of these complexes can be influenced by the ligands attached to the metal center. For instance, rhodium(I) complexes with aminophosphine ligands have been shown to be effective catalysts for the hydration of nitriles in water. researchgate.netacs.org

| Catalyst Type | Substrate | Key Features | Reference |

| Iridium Clusters (e.g., [Ir₄(CO)₁₂]) | This compound | High activity and selectivity for cyclooctene, suppression of cyclooctane formation. | researchgate.net |

| Crabtree's Catalyst | Alkenes, Alkynes | High efficiency under mild conditions. | ontosight.ai |

| Rhodium(I) Complexes | Nitriles | Effective for selective hydration to amides. | researchgate.netacs.org |

Selective Hydrogenation of this compound to Cyclooctene

Polymerization and Oligomerization Processes

Metal complexes of this compound also play a crucial role in the polymerization and oligomerization of olefins, leading to the formation of valuable polymers and smaller chain molecules.

Late transition metal complexes, particularly those of nickel, are active catalysts for olefin polymerization. d-nb.info The catalyst system [Ni(cod)₂] in combination with certain ligands can polymerize ethylene into branched polyethylene. d-nb.info This is in contrast to many other catalysts that produce linear polyethylene. The branching arises from the simultaneous linear oligomerization of ethylene and the subsequent incorporation of these oligomers into the growing polymer chain. d-nb.info

Iridium complexes containing this compound, such as bis(pyridine)(this compound) iridium(I) hexafluorophosphate, can also act as catalysts for olefin polymerization, contributing to the synthesis of high-performance polymers like polyethylene and polypropylene. samaterials.com The development of catalysts based on late transition metals has expanded the range of metals used for olefin polymerization beyond the traditional early transition metals. tennessee.edu

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of unsaturated polymers from cyclic olefins. beilstein-journals.org20.210.105 this compound is a common monomer used in ROMP. beilstein-journals.orgnih.gov The reaction is catalyzed by various transition metal alkylidene complexes, including those of tungsten, molybdenum, and ruthenium. 20.210.105caltech.eduresearchgate.net

The choice of catalyst can significantly influence the microstructure of the resulting polymer. For example, using a specific molybdenum-based initiator can lead to the formation of poly(cyclooctadiene) with a cis content greater than 99%. nih.gov Ruthenium-based catalysts, such as Grubbs' catalysts, are also widely used for the ROMP of this compound and can produce polymers with controlled molecular weights and narrow distributions. researchgate.netacs.org The living nature of ROMP allows for the synthesis of well-defined polymer architectures. researchgate.net

| Catalyst Type | Monomer | Polymer Microstructure/Features | Reference |

| Molybdenum Initiator | This compound | >99% cis-poly(cyclooctadiene) | nih.gov |

| Grubbs' Catalyst (Ruthenium) | This compound | Controlled molecular weight, narrow distribution | researchgate.netacs.org |

Dehalogenative Coupling Polycondensation to π-Conjugated Polyarylenes utilizing this compound-derived Nickel Catalysts

Nickel(0) complexes incorporating this compound (COD) are pivotal in the synthesis of π-conjugated polyarylenes through dehalogenative coupling polycondensation, often referred to as Yamamoto-type polycondensation. chemrxiv.org A notable advancement in this area is the use of Ni(cod)(dq), where 'dq' stands for duroquinone. kobe-u.ac.jpcambridge.org This complex, when combined with a suitable bipyridine ligand, effectively catalyzes the polymerization of dihaloarenes to produce valuable π-conjugated polymers. chemrxiv.orgx-mol.net

This catalytic system has proven versatile, successfully polymerizing a range of other dihaloarenes. Monomers such as fluorenes with different alkyl chains, 1,3- and 1,4-dihalobenzenes, 5,5'-dibromo-2,2'-bithiophene, and 2,6-dibromo-cyclopentadithiophen have all undergone dehalogenative polymerization to furnish their corresponding conjugated polymers in high yields and with appropriate degrees of polymerization. chemrxiv.orgx-mol.net

Table 1: Polymerization of Dihaloarenes using Ni(cod)(dq)/Bipyridine Catalyst System

| Monomer | Polymer | Yield (%) | Mn ( g/mol ) | Mw/Mn |

| 2,7-dibromo-9,9-di(n-hexylfluorene) | Polyfluorene | 81 | 13,000 | 2.0 |

| 5,5'-dibromo-2,2'-bithiophene | Poly(2,2'-bithiophene) | 95 | 4,400 | 1.8 |

| 2,5-dibromothiophene | Polythiophene | - | - | - |

| 1,4-dibromobenzene | Poly(p-phenylene) | 99 | Insoluble | - |

| Data sourced from studies on dehalogenative polycondensation. chemrxiv.orgx-mol.net |

Carbon-Hydrogen (C-H) Activation and Functionalization

The this compound (COD) ligand in iridium(I) complexes is not merely a spectator; it can actively participate in reactions through intramolecular C-H activation. acs.orgresearchgate.net Studies on complexes like [Ir(1,2,5,6-η-C₈H₁₂)(NCCH₃)(PMe₃)]BF₄ have revealed that the COD ligand can be transformed into various coordination modes, including η³,η²-, κ,η³-, κ²,η²-, and η³-cyclooctadienyl ligands. acs.orgresearchgate.netcsic.es These transformations are initiated by the intramolecular oxidative addition of a C-H bond from the COD ligand to the iridium center. acs.orgresearchgate.netcsic.es

This initial C-H activation is often followed by subsequent elementary steps such as insertion or reductive elimination. acs.orgresearchgate.net For example, evidence for the insertion of the COD ligand into iridium-hydride (Ir-H) bonds has been gathered from the isolation of a monohydride complex that contains a κ,η²-cyclooctenyl ligand. acs.orgresearchgate.netcsic.es Further evidence includes the isomerization of silyl derivatives to form complexes with 1,4- and 1,3-cyclooctadiene ligands and the observation of H/D scrambling between Ir-H and COD C-H sites. acs.orgresearchgate.net The entire process can be promoted by the presence of a fifth ligand, such as acetonitrile or ethylene, which facilitates the C-H oxidative addition by forming five-coordinate reaction intermediates. nih.gov

While this compound is a common and useful ligand in nickel catalysis, particularly in the form of the Ni(COD)₂ precatalyst, it can also play an inhibitory role in certain C-H functionalization reactions. nih.govacs.orgfigshare.comscispace.com Research has identified that in some nickel-catalyzed processes, the COD ligand can divert the catalyst from the desired cycle. nih.govacs.org

Intramolecular C-H Activation of this compound Ligands in Iridium Complexes

Cycloaddition Reactions

The strained trans,trans isomer of this compound, (E,E)-1,5-COD, is a highly reactive dienophile that participates efficiently in [3+2] cycloaddition reactions with 1,3-dipoles, a type of "click chemistry". researchgate.netrsc.orgrsc.org This reaction is notable for its high speed, with reaction rates that are comparable to those observed with highly strained cyclooctynes. researchgate.netrsc.org The high strain energy within the (E,E)-COD molecule drives the rapid cycloaddition. rsc.org For instance, the [3+2] cycloaddition of (E,E)-COD with benzyl azide proceeds cleanly at room temperature to form the corresponding triazoline adduct in excellent yield. rsc.org This reactivity allows for the rapid and efficient formation of complex molecular structures. researchgate.net

Table 2: Rate Constants for [3+2] Cycloaddition Reactions

| Reactants | Rate Constant (k) (M⁻¹s⁻¹) | Conditions |

| (E,E)-1,5-Cyclooctadiene + Benzyl Azide | 1.9 x 10⁻² | CDCl₃, 25 °C |

| Product of first cycloaddition + Benzyl Azide | 3.0 x 10⁻⁴ | CDCl₃, 25 °C |

| Rate constants illustrate the high reactivity of the first double bond and the reduced reactivity of the second. rsc.org |

A significant feature of (E,E)-1,5-cyclooctadiene is its capacity for sequential click reactions. researchgate.netrsc.org After the initial, rapid [3+2] cycloaddition with a 1,3-dipole (like an azide), the resulting cycloadduct, which still contains a trans-double bond, can participate in a second, even faster cycloaddition. researchgate.netrsc.orgrsc.org This second reaction is typically an inverse-electron-demand Diels–Alder (IEDDA) reaction with an electron-poor diene, such as a 1,2,4,5-tetrazine. researchgate.netrsc.orgrsc.orgrsc.orgnih.gov

This dual reactivity effectively allows for the rapid linking of two different molecules, for example, tethering an azide to a tetrazine via the cyclooctadiene linker. researchgate.netrsc.org The IEDDA reaction is characterized by its exceptionally high rate, selectivity, and biocompatibility, making this sequential strategy highly attractive for applications in chemical biology, materials science, and molecular imaging. researchgate.netrsc.orgnih.gov

Click Chemistry Applications with (E,E)-1,5-Cyclooctadiene

The highly strained trans,trans-isomer of this compound, (E,E)-1,5-cyclooctadiene ((E,E)-COD), is a versatile compound in the realm of click chemistry. rsc.orgresearchgate.netwikipedia.org This strained diolefin is capable of participating in two distinct and efficient click reactions sequentially. rsc.orgresearchgate.net

Firstly, (E,E)-COD can undergo a [3+2] cycloaddition with 1,3-dipoles, such as azides. rsc.orgresearchgate.net This reaction proceeds at a rate comparable to that of strained cyclooctynes, which are well-established reagents in bioorthogonal chemistry. researchgate.net The resulting cycloadduct from this initial reaction retains a reactive double bond, which can then participate in a subsequent, and even faster, inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. rsc.orgresearchgate.net This two-step process effectively links an azide to a tetrazine. rsc.orgresearchgate.net

This dual reactivity makes (E,E)-COD a promising tool for applications in chemical biology and polymer chemistry. rsc.orgresearchgate.net For instance, a strategy has been developed for conjugating TCO derivatives to biomolecules, creating greater structural diversity from (E,E)-COD. nih.gov This involves the synthesis of bifunctional TCO linkers through the 1,3-dipolar cycloaddition of (E,E)-COD with various azido spacers that carry an electrophilic functional group. nih.gov These linkers can then be conjugated to proteins, which are subsequently reacted with tetrazines functionalized with tags like fluorophores. nih.gov

The synthesis of (E,E)-COD can be achieved through methods such as the photoisomerization of the cis,cis-isomer in the presence of copper(I) chloride or via a double elimination reaction from a cyclooctane ring. researchgate.netwikipedia.org The twisted conformation of (E,E)-COD contributes to its high strain and reactivity. researchgate.netwikipedia.org

Isomerization Reactions

Catalytic Isomerization of this compound to 1,3-Cyclooctadiene

The isomerization of this compound (1,5-COD) to its conjugated isomer, 1,3-cyclooctadiene (1,3-COD), is a significant transformation catalyzed by various transition metal complexes. lookchem.comnih.govresearchgate.net This reaction is often observed as a competing or sequential process in catalytic reactions involving 1,5-COD, such as hydrogenation. researchgate.net

Heterobimetallic complexes have demonstrated competence in catalyzing this isomerization. nih.govresearchgate.net For example, magnesium/zirconium and aluminum/zirconium heterobimetallic complexes can catalytically convert 1,5-COD to 1,3-COD. nih.govresearchgate.net A zinc/zirconium heterobimetallic complex also facilitates this isomerization, albeit slowly. nih.govresearchgate.net Interestingly, with the zinc/zirconium system, further isomerization to form a cyclooctyne ligand bridging two metal centers has been observed, a phenomenon not seen with the magnesium or aluminum analogues. nih.govresearchgate.net

Iridium-based catalysts are also effective for this isomerization. During the selective hydrogenation of 1,5-COD using certain iridium cluster catalysts, 1,3-COD is formed as one of the primary isomerization products, alongside 1,4-cyclooctadiene. researchgate.net The mechanism of isomerization can involve the insertion of the diene into a metal-hydride bond, a process that has been studied in iridium(III) hydride complexes. csic.es

The isomerization can also be promoted by rhodium(I) π-complexes. acs.org

Hydroboration Reactions: Synthesis of 9-Borabicyclo[3.3.1]nonane

A key application of this compound in synthesis is its use as a precursor for the hydroborating agent 9-borabicyclo[3.3.1]nonane (9-BBN). researchgate.netorgsyn.orgwikipedia.orgacs.org This reagent is valued for its high regioselectivity in the hydroboration of alkenes, leading to terminal alcohols after oxidation. wikipedia.org

The synthesis of 9-BBN is achieved through the cyclic hydroboration of this compound with a borane source, typically borane-tetrahydrofuran complex or borane-methyl sulfide. researchgate.netorgsyn.orgwikipedia.orgacs.org The initial reaction produces a mixture of 1:1 adducts. researchgate.net A subsequent thermal isomerization step, often involving refluxing for an hour, converts this mixture into the thermodynamically more stable 9-BBN. researchgate.netacs.org The product, which exists as a dimer, can be isolated as a crystalline solid in good yields (70-80%). researchgate.netorgsyn.orgacs.org

The reaction proceeds via a transannular hydroboration, forming a boron bridge across the cyclooctadiene ring. acs.org Oxidation of the initial hydroboration product without isomerization yields a mixture of cis-1,5- and cis-1,4-cyclooctanediol. acs.org The stability of 9-BBN is notable; it can be handled briefly in air and stored for extended periods under a nitrogen atmosphere. researchgate.netorgsyn.org

| Reagent | Product | Key Features of Synthesis |

| This compound | 9-Borabicyclo[3.3.1]nonane (9-BBN) | Cyclic hydroboration followed by thermal isomerization. researchgate.netorgsyn.orgacs.org |

| Borane-tetrahydrofuran or Borane-methyl sulfide | Yields a stable, crystalline dimer. researchgate.netorgsyn.orgacs.org |

Oxidative Additions and Reductive Eliminations in Catalytic Cycles

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving this compound (COD) metal complexes. tripod.commdpi.comacs.orgnih.gov These processes involve changes in the oxidation state of the metal center. mdpi.comnih.gov

In nickel-catalyzed cross-coupling reactions, for example, a common mechanistic pathway involves the oxidative addition of an alkyl or aryl halide to a Ni(0) species, which can be generated from a precursor like [Ni(COD)₂]. mdpi.com This forms a Ni(II) intermediate. nih.gov Subsequent steps, which may include transmetalation and ultimately reductive elimination, form the C-C bond of the product and regenerate the active Ni(0) catalyst. mdpi.comnih.gov In some cases, single electron transfer (SET) pathways can lead to Ni(I) and Ni(III) intermediates. mdpi.comnih.gov

Similarly, in iridium-catalyzed reactions, the oxidative addition of molecules like dihydrogen (H₂) to [Ir(bisphosphine)(COD)]⁺ complexes is a key step. acs.org This reaction has been studied as a model for the stereocontrol in asymmetric hydrogenation. acs.org The addition of H₂ is kinetically controlled and can lead to diastereomeric dihydride complexes. acs.org The subsequent reductive elimination of the product from the metal center completes the catalytic cycle.

The activation of precatalysts like (COD)Pt(CCR)₂ for hydrosilylation can also proceed through a series of oxidative additions and reductive eliminations. tripod.com One proposed pathway involves the initial oxidative addition of a Si-H bond to the platinum center. tripod.com In rhodium-catalyzed hydroselenation, the catalytic cycle is proposed to initiate with the oxidative addition of a Se-H bond to a Rh(I) center, followed by olefin insertion and subsequent reductive elimination to form the product. rsc.org

C-C and Si-Si Coupling Reactions

Complexes of this compound are frequently used as catalysts or precatalysts in C-C and Si-Si coupling reactions. csic.esmdpi.comoaepublish.comacs.orgbeilstein-journals.orgmsu.edu

C-C Coupling:

Nickel complexes, particularly those generated from Ni(COD)₂, are widely employed in various C-C cross-coupling reactions. mdpi.combeilstein-journals.org For instance, the combination of Ni(COD)₂ and a terpyridine ligand can catalyze the reductive coupling of glycosyl bromides with activated alkenes. mdpi.com In Suzuki-type couplings, Ni(COD)₂ in the presence of ligands like tricyclohexylphosphine (PCy₃) and an additional equivalent of COD can catalyze the reaction between 2-fluorobenzofurans and arylboronic acids, proceeding via C-F bond activation. beilstein-journals.org Traditional cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, often utilize palladium or nickel catalysts and are fundamental methods for forming C-C bonds. msu.edu

Si-Si Coupling:

In the presence of an excess of hydrosilanes, iridium complexes derived from this compound have been observed to facilitate Si-Si coupling reactions, leading to the formation of disilanes. csic.es While the primary focus might be on other transformations like hydrosilylation, these coupling reactions can occur as a competing process. csic.es

Photoredox/nickel dual catalysis has emerged as a method for reductive C-Si cross-coupling. oaepublish.com This approach couples aryl electrophiles with chlorosilanes, and Ni(COD)₂ can be a component of the catalytic system, although other nickel sources are also used. oaepublish.com The mechanism of palladium-catalyzed cross-coupling of organosilanolates has been shown to involve the formation of intermediates with Si-O-Pd linkages, which are crucial for the transmetalation step. acs.org

Heterogeneous Catalysis Incorporating this compound Derivatives

While many catalytic applications of this compound (COD) involve homogeneous systems, there is growing interest in developing heterogeneous catalysts derived from COD complexes to combine the high activity and selectivity of molecular catalysts with the ease of separation and recyclability of solid catalysts. rsc.orgcsic.es

One approach involves the immobilization of catalytically active metal complexes onto solid supports. For example, rhodium(I)-N-heterocyclic carbene (NHC) complexes containing a COD ligand, such as [Rh(COD)(NHC)Cl], have been immobilized on mesoporous silica (MCM-41). csic.es This supported catalyst has been shown to be effective and reusable in the hydrosilylation copolymerization of terephthalaldehyde and 1,1,3,3,5,5-hexamethyltrisiloxane, producing poly(silyl ether)s with high molecular weights. csic.es

Another strategy is the synthesis of organosilica nanotubes that incorporate ligands within their framework. rsc.org Bipyridine-containing nanotubes (BPy-NT) have been used as supports for iridium. rsc.org Post-synthetic metalation of these nanotubes with [Ir(cod)(OMe)]₂ yields a solid catalyst, Ir(cod)-BPy-NT. rsc.org This heterogeneous catalyst has demonstrated enhanced activity and durability compared to its homogeneous counterpart in C-H oxidation and borylation reactions, which is attributed to the isolated active sites and efficient transport of reactants and products within the nanotubes. rsc.org

| Catalyst System | Support/Method | Application | Key Findings |

| [Rh(COD)(NHC)Cl] | MCM-41 (Mesoporous Silica) | Hydrosilylation copolymerization | Reusable catalyst, produces high molecular weight polymers. csic.es |

| Ir(cod) complex | Bipyridine-functionalized organosilica nanotubes (BPy-NT) | C-H oxidation and borylation | Enhanced activity and durability compared to homogeneous analogue. rsc.org |

| [IrCl(COD)]₂ with Xyliphos ligand | In situ generation | Asymmetric hydrogenation | Used in large-scale industrial production of (S)-metolachlor. researchgate.net |

Photocatalytic Applications of this compound Systems

This compound has been investigated as a substrate in photocatalytic systems for hydrogen production. In some configurations, COD can act as a sacrificial electron donor. For instance, a hydrazone-based covalent organic framework has been utilized for photocatalytic hydrogen production where COD can be involved in the reaction system. doi.org The process often involves a photocatalyst, such as cadmium sulfide (CdS), and a co-catalyst, where the photo-generated electrons and holes drive the reduction of protons and oxidation of the substrate, respectively. researchgate.net A system developed from CdS and a rhodium(III) salt was shown to be efficient in the photocleavage of hydrogen sulfide to produce hydrogen, highlighting the potential of such catalytic dispersions where substrates like COD could play a role. researchgate.net

In recent years, dual photocatalysis has emerged as a powerful tool for organic synthesis, particularly for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.netnih.gov These systems often merge an earth-abundant metal catalyst, like nickel, with a visible-light-activated photoredox catalyst. researchgate.netnih.gov Bis(this compound)nickel(0), or Ni(COD)₂, is a common and effective precatalyst in these reactions. doi.orgresearchgate.netchemrxiv.org

In a typical dual Ni/organophotocatalytic cycle for a C-N or C-S bond formation, a highly reducing organic dye is excited by visible light and transfers an electron to the Ni(II) species, generating a Ni(0) complex. nih.gov Alternatively, the Ni(COD)₂ precatalyst provides the active Ni(0) species directly. researchgate.net This Ni(0) then undergoes oxidative addition with an aryl halide. The resulting Ni(II)-aryl intermediate can then react with a radical species generated by the photocatalyst to form a Ni(III) intermediate, which subsequently undergoes reductive elimination to form the final C-C or C-X bond. researchgate.netnih.gov The COD ligand is easily displaced, allowing the nickel center to enter the catalytic cycle. wikipedia.org This methodology has been successfully applied to C-C couplings between trifluoroborates and aryl bromides and C-P bond formation reactions. researchgate.netsciengine.com

This compound itself can undergo various photochemical transformations upon irradiation. acs.org One notable reaction is the photochemical isomerization of the common cis,cis-1,5-cyclooctadiene to its more strained cis,trans- and trans,trans- isomers. This transformation can be facilitated by irradiating COD in the presence of a photosensitizer or a metal complex like copper(I) chloride. harvard.edu

Furthermore, COD participates in photochemical cycloaddition reactions. For example, its reaction with chloranil under UV irradiation leads to the formation of 1:1 and 1:2 cycloadducts. researchgate.net Platinum complexes containing the COD ligand, such as [(COD)Pt(R)₂], also exhibit wavelength-dependent photoreactivity. UV irradiation can induce reactions and ligand dissociation, a property that has been explored for applications like photoassisted chemical vapor deposition. researchgate.net Selective ozonolysis of this compound has also been studied under photochemical flow conditions, yielding the mono-ozonolysed product with significantly better results compared to batch conditions. up.ac.za

Computational and Theoretical Investigations of 1,5-cyclooctadiene

Conformational Analysis and Molecular Dynamics

The conformational landscape of 1,5-cyclooctadiene is complex, featuring multiple energy minima and transition states. Computational methods have been instrumental in mapping this landscape and understanding the dynamics of interconversion between different conformers.

Early investigations into the conformations of this compound and its derivatives identified several key structures, including the boat, chair, and twist-boat forms. For cyclohexane, a related cyclic compound, the chair form is generally the most stable. In contrast, for cyclohexane conformations with C2v symmetry, where two atoms are out of the plane of the other four, the structure is termed a boat form. The interconversion between two boat forms proceeds through a "twist" conformation.

For this compound itself, the conformational space is more intricate. While the free ligand has been reported to have C2v symmetry in a tub form, it adopts a Ci symmetry in a chair configuration. scirp.org More rigid analogues, such as dibenzocycloocta-1,5-diene (DBCOD), have been studied to understand the factors influencing conformational preferences. In DBCOD, the boat and chair conformations are the primary conformers, and the energy barrier for interconversion is significantly lower than for other shape-changing molecular units. nih.gov Intramolecular forces, such as hydrogen bonding and π-π stacking, can stabilize the boat conformation, while electrostatic repulsion can favor the chair form. nih.gov

The crown conformation, which has D4d symmetry, has been identified as a stable form for cyclooctane through computational analysis. This systematic approach of analyzing the vibrational modes of a planar starting geometry has proven effective in identifying multiple stable conformations of eight-membered rings.

A combination of quantum-mechanical (QM) and molecular mechanics (MM) methods has been employed to provide a detailed understanding of the conformational preferences of this compound. These computational techniques allow for the calculation of the energies of different conformations and the barriers to their interconversion.

Studies have utilized both ab initio and semi-empirical QM methods, as well as MM calculations, to investigate the potential energy surface of this compound. These analyses have been crucial for interpreting experimental data, such as NMR spectra, and for predicting the most stable conformations. The combination of these theoretical approaches provides a more robust understanding of the molecule's structural dynamics.

Studies on Boat-Chair, Crown, and Boat-Boat Conformations of this compound

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules, including this compound and its derivatives. DFT calculations provide valuable insights into bonding, stability, and reaction mechanisms at the atomic level.

The interaction of this compound with semiconductor surfaces, particularly the silicon(001) surface, has been a focus of DFT studies. These investigations are relevant to the development of molecular electronics and the controlled formation of organic films on semiconductor substrates.

DFT calculations have shown that this compound can adsorb onto the Si(001) surface in different configurations. A "bridge" structure, where the two C=C double bonds of the molecule react with two different silicon dimers on the surface, has been found to be significantly more stable than an "upright" structure where only one double bond reacts. aps.orgresearchgate.net This theoretical finding is supported by experimental data from scanning tunneling microscopy (STM), which shows features consistent with the bridge structure. aps.orgresearchgate.net The adsorption process involves a [2+2] cycloaddition reaction between the C=C double bonds and the Si dimers. researchgate.net

DFT calculations have been extensively used to probe the electronic structure and stability of metal complexes containing the this compound ligand. These complexes are important as catalysts and catalyst precursors in a wide range of organic reactions.

For instance, in di-μ-chlorobis(this compound) complexes of iridium(I) and rhodium(I), DFT calculations have been used to compare the stability of different possible structures. scirp.org Single-molecule vapor-phase calculations indicated that a D2 structure is more stable than a D2h structure, although spectroscopic analysis suggests the complexes retain the higher D2h symmetry in the solid phase. scirp.org DFT also revealed that the metal-olefin interaction is slightly stronger for the iridium complex compared to the rhodium complex. scirp.org

In bis(phosphine)cobalt-1,5-cyclooctadiene complexes, DFT has been employed to understand their electronic structures and stability. nsf.govnih.govcdnsciencepub.com For cationic [P2Co(COD)]+ complexes, the highest occupied molecular orbital (HOMO) is primarily of dz2 character, as expected for a square-planar d8 metal complex. nsf.govnih.govcdnsciencepub.com For the neutral P2Co(COD) complexes, DFT calculations, including Mulliken spin density analysis, suggest an alternative description of the electronic structure as a low-spin cobalt(II) with the this compound acting as an LX2-type ligand. nsf.govnih.gov This insight helps to explain the observed stability and reactivity of these complexes. nsf.gov

A significant application of DFT in organometallic chemistry is the elucidation of reaction mechanisms, particularly for challenging transformations like carbon-hydrogen (C-H) activation. C-H activation is a powerful strategy for the direct functionalization of organic molecules. numberanalytics.com

DFT calculations have been instrumental in understanding the mechanisms of C-H activation reactions catalyzed by metal complexes, including those involving this compound as a ligand. These studies help to identify key intermediates and transition states, providing a detailed picture of the reaction pathway. numberanalytics.com For example, in ruthenium-catalyzed C-H functionalization, DFT calculations have revealed the crucial role of electron-donating ligands in forming a nucleophilic ruthenium nitrene intermediate that proceeds via a C-H activation pathway. rsc.org

In the context of rhodium-catalyzed reactions, DFT has been used to explore alternative mechanistic pathways, such as those initiated by oxidative cyclization of allenes versus C-H oxidative addition of an aldehyde. acs.org For iridium-catalyzed borylation reactions, DFT calculations have helped to establish the Ir(III)/Ir(V) catalytic cycle, which involves C-H oxidative addition as a key step. acs.org The reaction of (cod)PtMe2 with trifluoroacetic acid, which represents the reverse of methane activation, has also been studied using DFT to understand the mechanism and the origins of a large kinetic isotope effect. researchgate.net

Electronic Structure and Stability of Metal-1,5-Cyclooctadiene Complexes

Computational chemistry has become an indispensable tool for understanding the complex reaction mechanisms involving this compound (COD). Theoretical investigations, particularly through Density Functional Theory (DFT) and kinetic modeling, provide deep insights into reaction pathways, catalyst behavior, and the factors governing product formation and stereochemistry.

Modeling of Ring-Opening Metathesis Polymerization Kinetics of this compound

Ring-opening metathesis polymerization (ROMP) of low-strain monomers like this compound presents unique challenges, including the prevalence of side reactions such as back-biting and cross-metathesis of the growing polymer chains. digitellinc.com Kinetic modeling has proven essential for understanding and controlling these polymerizations to produce well-defined polymers.

Mathematical models, often developed using the method of moments, have been successfully applied to describe the kinetics of both bulk and solution ROMP of COD. researchgate.net These models can accurately predict monomer conversion and the evolution of polymer molecular weight over time, taking into account variables like monomer concentration and the ratios of monomer-to-initiator and phosphine-to-initiator. researchgate.net For instance, the bulk ROMP of COD using a Grubbs' catalyst has been shown to exhibit living polymerization characteristics, and its kinetics are well-described by such models. researchgate.net

Kinetic studies differentiate between two regimes of control in ROMP. When the polymerization is "living," the molecular weight distribution is governed by the kinetics of the reaction. caltech.educaltech.edu However, with highly active catalysts, chain transfer to the polymer can occur, and the molecular weight distribution becomes dependent on the thermodynamics of the polymerization. caltech.educaltech.edu Theoretical predictions of the thermodynamic product distribution have been compared with experimental results for the polymerization of this compound. caltech.educaltech.edu

A key strategy to control the ROMP of low-strain cyclooctenes involves the addition of excess organic ligands, such as 3-bromopyridine or pyridine. digitellinc.com These ligands compete with the monomer for the active site on the Grubbs 3rd Generation Ruthenium catalyst. digitellinc.com This competition favors the propagation of polymer chains over undesirable side reactions, leading to better control over molecular weight and narrower polymer dispersity. digitellinc.com Kinetic simulations are crucial for understanding these competitive binding equilibria and optimizing reaction conditions. researchgate.net

| Factor Modeled | Catalyst System | Modeling Approach | Key Findings |

| Reaction Kinetics & MWD | Grubbs' Catalyst | Method of Moments | Successfully describes monomer conversion and polymer molecular weight development in bulk ROMP. researchgate.net |

| Polymerization Control | Grubbs' 3rd Gen. Catalyst | Kinetic Plot Analysis | Excess ligands (e.g., pyridine) reduce side reactions by competing for the catalyst's active site. digitellinc.com |

| Product Distribution | Active ROMP Catalysts | Thermodynamic Prediction | With highly active catalysts, product distribution is controlled by thermodynamics due to chain transfer. caltech.educaltech.edu |

| MWD: Molecular Weight Distribution |

Computational Insights into Catalytic Cycles and Stereoselectivity

Density Functional Theory (DFT) calculations are a powerful method for elucidating the detailed mechanisms of catalytic reactions involving this compound, both as a substrate and as a ligand. These studies provide calculated energy profiles for entire catalytic cycles, identify key intermediates and transition states, and explain the origins of regio- and stereoselectivity.

One area of investigation is the isomerization of this compound. For iridium complexes, DFT calculations combined with H/D exchange experiments have detailed the mechanistic pathway for the isomerization of coordinated COD. The proposed mechanism involves the formation of an Ir-H complex, followed by olefin insertion and a concerted metalation-deprotonation step. acs.org

Computational studies have also been used to understand the reactivity of COD with main group reagents. The reaction of an aluminium(I) reagent with this compound was investigated using DFT, which disfavored a (4+1) cycloaddition. Instead, the calculations supported a pathway initiated by a (2+1) cycloaddition to form an aluminocyclopropane intermediate, which can then undergo further insertions. ucl.ac.uk

In the context of hydroboration, a computational approach has been employed to predict the regio- and stereoselective outcomes. By calculating atomic charges of the diene and the activation energy barriers, researchers can understand product distributions. researchgate.net For this compound, the calculated energy barrier for the second hydroboration step was found to be 8.25 kcal/mol. researchgate.net While many dienes follow the anti-Markovnikov rule, computational analysis revealed that factors like conjugation and specific ring geometries can lead to deviations. researchgate.net

DFT is also instrumental in understanding the role of COD as a ligand in precatalysts. In rhodium-catalyzed hydroselenation, the catalytic cycle begins with a Rh(I) species coordinated by COD and a chiral ligand. rsc.org DFT calculations detailed the entire cycle, including the initial endergonic ligand exchange of COD for the selenol substrate (requiring 3.3 kcal/mol), the oxidative addition of the Se-H bond (with a free energy barrier of 10.0 kcal/mol), and the subsequent reductive elimination, which was identified as the enantioselectivity-determining step. rsc.org In some nickel-catalyzed C-H functionalization processes, computational studies have identified an inhibitory role for COD, where it participates in an off-cycle pathway by capturing a hydride to form a stable π-allyl complex, thereby reducing catalytic efficiency. acs.org

| Reaction Type | Metal/Reagent | Computational Method | Key Insight | Energy Barrier (kcal/mol) |

| Isomerization | Iridium | DFT | Elucidation of a pathway involving olefin insertion and metalation-deprotonation. acs.org | N/A |

| Cycloaddition | Aluminium(I) | DFT | Favors an initial (2+1) cycloaddition pathway over a (4+1) pathway. ucl.ac.uk | N/A |